Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate
Overview
Description
Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate, also known as Ferrostatin-1, is an ethyl ester resulting from the formal condensation of the carboxy group of 3-amino-4-[cyclohexyl(ethyl)amino]benzoic acid with ethanol . It is a potent inhibitor of ferroptosis, a distinct non-apoptotic form of cell death caused by lipid peroxidation . It also acts as a radical-trapping antioxidant and has the ability to reduce the accumulation of lipid peroxides and chain-carrying peroxyl radicals .
Molecular Structure Analysis
The molecular formula of this compound is C15H22N2O2 . The InChI code is 1S/C15H22N2O2/c1-2-19-15(18)11-8-9-14(13(16)10-11)17-12-6-4-3-5-7-12/h8-10,12,17H,2-7,16H2,1H3
. The Canonical SMILES is CCOC(=O)C1=CC(=C(C=C1)NC2CCCCC2)N
.
Physical And Chemical Properties Analysis
The molecular weight of this compound is 262.35 g/mol . It is a solid at room temperature .
Scientific Research Applications
Pharmacological Characterization
Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate and its metabolites have been investigated for their role as β3-adrenoceptor agonists, particularly for the treatment of preterm labor. Studies have shown their potential in inhibiting spontaneous contractions in human myometrial strips, thus indicating their therapeutic use in mammals during preterm labor (Croci et al., 2007).
Chemical Synthesis
This compound has been a subject in the synthesis of new heterocyclic systems containing benzo[h]quinazoline fragments. The efficiency of methods involving its reaction with various agents highlights its versatility in synthesizing new molecular structures (Grigoryan, 2018).
Synthesis Technology
Optimization of the synthesis technology for this compound, using hydrazine hydrate reduction method, shows its potential for industrial production. The synthesis process is characterized as stable, simple, and high-yield (Qiao-yun, 2012).
Optical Nonlinear Properties
Studies on Schiff base compounds derived from this compound have revealed insights into their nonlinear optical properties. These properties make them potential candidates for applications like optical limiters (Abdullmajed et al., 2021).
Mechanism of Action
Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate acts as a potent inhibitor of ferroptosis, a distinct non-apoptotic form of cell death caused by lipid peroxidation . It also functions as a radical-trapping antioxidant and has the ability to reduce the accumulation of lipid peroxides and chain-carrying peroxyl radicals .
Safety and Hazards
Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate is labeled with the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-3-19(14-8-6-5-7-9-14)16-11-10-13(12-15(16)18)17(20)21-4-2/h10-12,14H,3-9,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPGZEGWMHRBFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=C(C=C(C=C2)C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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